![molecular formula C9H7ClN2O B3024507 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide CAS No. 56739-17-4](/img/structure/B3024507.png)
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
Overview
Description
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is 1S/C9H7ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h1,3-4,6H,5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a solid substance at room temperature . It has a molecular weight of 194.62 .Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Biochemical Pathways
More research is needed to elucidate the compound’s effects on cellular pathways .
Pharmacokinetics
As a research chemical, its bioavailability and pharmacokinetic profile remain to be determined .
Action Environment
It is known that the compound should be stored at 4°c, sealed, and away from moisture and light to maintain its stability .
properties
IUPAC Name |
2-chloro-N-prop-2-ynylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h1,3-4,6H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSJBBTYPAPJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640788 | |
Record name | 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
CAS RN |
56739-17-4 | |
Record name | 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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